molecular formula C12H12N2O3 B108355 N-Formyl-dl-tryptophan CAS No. 16108-03-5

N-Formyl-dl-tryptophan

Cat. No. B108355
CAS RN: 16108-03-5
M. Wt: 232.23 g/mol
InChI Key: RNEMLJPSSOJRHX-UHFFFAOYSA-N
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Description

N-Formyl-dl-tryptophan is a derivative of the amino acid tryptophan, which has been modified by the addition of a formyl group to the nitrogen atom of the indole ring. This modification impacts the chemical and physical properties of the molecule and has implications for its reactivity and interactions with other biomolecules.

Synthesis Analysis

The synthesis of N-formyl-dl-tryptophan derivatives has been explored in various studies. For instance, the synthesis of Nα-t-Butyloxycarbonyl-Ni-formyltryptophan was achieved through nonaqueous acylation reactions and was used in the solid-phase synthesis of tryptophan-containing peptides . Another study described the synthesis of N-Carboxy-Nin-formyltryptophan anhydride, which was prepared by formylating the indole group of tryptophan followed by N-carboxylation . These methods demonstrate the utility of N-formyl-dl-tryptophan in peptide synthesis and modification.

Molecular Structure Analysis

Structural studies of tryptophan derivatives, such as 5-Hydroxy-DL-tryptophan, have been conducted using X-ray diffraction methods . Although this study does not directly analyze N-formyl-dl-tryptophan, it provides insights into the molecular structure of closely related compounds. The indole ring's orientation and the molecule's zwitterionic nature are aspects that could also be relevant to the structure of N-formyl-dl-tryptophan.

Chemical Reactions Analysis

The reactivity of N-formyl-dl-tryptophan derivatives has been investigated in various contexts. For example, N-formylkynurenine, a photooxidation product of tryptophan, has been studied for its photodynamic properties and its ability to sensitize the oxidation of other amino acids . Additionally, the Nin-formyl group has been examined as a protecting group for the tryptophan indole side chain during peptide synthesis, although it has shown limited utility due to side reactions and instability under certain conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-formyl-dl-tryptophan derivatives are influenced by the formyl group's presence. For instance, the copolymerization reactivity of Trp(Form) NCA with N-carboxy-L-alanine anhydride was found to be higher than that of Trp NCA, and the helix content of the resulting copolypeptides was significantly affected by the Trp(Form) content . The photodynamic properties of N-formylkynurenine, including its interactions with oxygen and pH, also highlight the unique characteristics of N-formyl-dl-tryptophan derivatives .

Scientific Research Applications

3. The Chemistry of Tryptophan in Peptides and Proteins

  • Summary of Application: The chemistry of tryptophan, including N-Formyl-dl-tryptophan, has been the object of intense investigation due to the particular reactivity of the indole nucleus and the extensive chemistry developed over the years regarding this important and ubiquitous functionality .
  • Methods of Application: The study involves the investigation of the reactivity of the indole nucleus in tryptophan and the development of extensive chemistry around this functionality .
  • Results or Outcomes: The study has led to a better understanding of the chemistry of tryptophan in peptides and proteins, which is crucial for understanding protein structure and function .

4. Tumor-Mediated Immune Suppression

  • Summary of Application: The metabolism of L-tryptophan to N-formyl-L-kynurenine by indoleamine-2,3-dioxygenase 1 (IDO1) is thought to play a critical role in tumor-mediated immune suppression .
  • Methods of Application: The study involves the investigation of the enzymatic mechanism of IDO1 and related enzymes in the metabolism of L-tryptophan to N-formyl-L-kynurenine .
  • Results or Outcomes: The study has led to significant progress in elucidating the overall enzymatic mechanism of IDO1 and related enzymes, which is crucial for understanding tumor-mediated immune suppression .

5. Design and Evaluation of Tryptophan Analogues

  • Summary of Application: The metabolism of L-tryptophan to N-formyl-L-kynurenine by indoleamine-2,3-dioxygenase 1 (IDO1) is thought to play a critical role in tumor-mediated immune suppression . This study reports the design, synthesis, and biological evaluation of a series of tryptophan analogues which have the potential to intercept putative intermediates in the metabolism of 1 by IDO1 .
  • Methods of Application: The study involves the design and synthesis of tryptophan analogues and their evaluation through enzymatic inhibition and Tm-shift analysis .
  • Results or Outcomes: The most active compound exhibits a distinct profile from known competitive IDO1 inhibitors, with docking studies supporting the hypothesis that it may bind at the recently-discovered Si site .

6. Identification of Optical Isomers

  • Summary of Application: This study explores the possibility of extending the LIBS application combined with machine learning for the identification of optical isomers . Identification of specific optical isomers is crucial in the field of pharmaceuticals as they account for more than 50% of drugs in the current market .
  • Methods of Application: The study involves the use of laser-induced breakdown spectroscopy (LIBS) and machine learning for the identification of optical isomers .
  • Results or Outcomes: The results demonstrated that isomers can be recognized with 93 – 100% accuracy . These results indicate that LIBS can be utilized as a promising technique for separating optical isomers .

Safety And Hazards

If inhaled, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor .

Future Directions

The substrates, products, and enzymes of Tryptophan metabolism all contribute to the development of neurological and psychiatric disorders . This paper deals with three metabolic pathways of tryptophan that produce a series of metabolites called tryptophan Catabolics (TRYCATs) . These metabolites are involved in pathological processes such as excitotoxicity, neuroinflammation, oxidative stress, and mitochondrial damage and are closely associated with neurological and psychiatric disorders such as Alzheimer’s disease and depression .

properties

IUPAC Name

2-formamido-3-(1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c15-7-14-11(12(16)17)5-8-6-13-10-4-2-1-3-9(8)10/h1-4,6-7,11,13H,5H2,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNEMLJPSSOJRHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10936447
Record name N-(Hydroxymethylidene)tryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10936447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Formyl-dl-tryptophan

CAS RN

16108-03-5
Record name N-(Hydroxymethylidene)tryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10936447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
DC Horwell, PD Nichols, GS Ratcliffe… - The Journal of Organic …, 1994 - ACS Publications
… Methyl 4-Bromo-1 - [(1,1-dimethylethoxy )carbonyl] -Nformyl-DL-tryptophan (10). The tryptophan derivative 9 (0.10 g, 0.31 mmol) was suspended in dry DMF (5 mL) under an …
Number of citations: 51 pubs.acs.org
HJCF Nelis, MF Lefevere, E Baert, W D'Hoore… - … of Chromatography A, 1985 - Elsevier
… N-Acetyl-DL-tryptophan and the internal standard, N-formyl-DL-tryptophan, were separated by liquid chromatography on a reversed-phase column with UV detection at 280 nm. …
Number of citations: 12 www.sciencedirect.com
H Iizuka, H Sugano, T Yajima - Recent Advances in Tryptophan Research …, 1996 - Springer
L-Kynurenine (KYN) is one of the metabolites of L-tryptophan(Trp) on the kynurenine pathway. The first step of the kynurenine pathway is an oxidative cleavage of the indole ring of Trp, …
Number of citations: 1 link.springer.com
Y Kanaoka, E Sato, Y Ban - Chemical and Pharmaceutical Bulletin, 1967 - jstage.jst.go.jp
… The cyclization of N-formyl-DL-tryptophan (ll-a) or the methyl ester (lll-c) was elaborated by Snyder, et al. Attempts to obtain 3,4-dihydro-8-carboline-3-carboxylic acid (Va) or its ester (Vc)…
Number of citations: 42 www.jstage.jst.go.jp
Y Kanaoka, E Sato, O Yonemitsu - Tetrahedron, 1968 - Elsevier
N-Formyl-dl-tryptophylglycine ester was cyclized to form 3,4-dihydro-β-carboline derivative (II) by means of polyphosphate ester (PPE). In contrast with this, N-acylglycyl-tryptamine (IIIa, …
Number of citations: 12 www.sciencedirect.com
AT Brown, C Wagner - Journal of Bacteriology, 1970 - Am Soc Microbiol
A colorless strain of Xanthomonas pruni was isolated which is capable of converting tryptophan to nicotinamide adenine dinucleotide (NAD). The enzymes responsible for the …
Number of citations: 29 journals.asm.org
H Sidransky, E Verney, JW Cosgrove… - The Journal of …, 1992 - academic.oup.com
… 5-Methyl-tryptophan, Nformyl-DL-tryptophan, N-acetyl-L-tryptophan, … -DL-tryptophan, N-carbobenzoxy-L-tryptophan, N-formyl-DL-tryptophan, N-acetyl-L-tryptophan, and N-methyl-L-…
Number of citations: 23 academic.oup.com
S Allenmark, B Bomgren, H Boren - Enzyme and microbial technology, 1986 - Elsevier
Kinetic resolutions of some racemates via the preferential degradation of one of the enantiomers by a microorganism have been studied by analytical chiral liquid chromatography …
Number of citations: 5 www.sciencedirect.com
HR Snyder, FX Werber - Journal of the American Chemical …, 1950 - ACS Publications
… It seemed desirable, therefore, to investigate the cyclodehydration of N-formyl-dL tryptophan (formula I) as an alternative route. The expected 3,4-dihydro-/3-carboline-3-carboxylic acid …
Number of citations: 91 pubs.acs.org
P Khanna, MS Jorns - Biochemistry, 2001 - ACS Publications
… For comparison with spectral perturbations observed with other ligands, titration data obtained with N-formyl-dl-tryptophan were normalized to the same initial concentration of …
Number of citations: 27 pubs.acs.org

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